4-chloro-7-azaindole chemical structure and IUPAC name
4-chloro-7-azaindole chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Chloro-7-Azaindole: Structure, Synthesis, and Application
Executive Summary: 4-Chloro-7-azaindole (CAS: 55052-28-3) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of the 7-azaindole scaffold—a bioisostere of indole—it offers unique physicochemical properties that are instrumental in the design of novel therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, a field-proven synthesis protocol with mechanistic insights, methods for structural elucidation, and its significant applications in research and development.
The 7-azaindole framework is recognized as a "privileged structure" in drug discovery.[1] Its structural similarity to purine bases and its capacity to form robust N-H···N hydrogen bonds allow it to effectively mimic interactions of endogenous ligands with biological targets.[3] The introduction of a nitrogen atom into the indole ring system alters key properties such as pKa, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool for optimizing lead compounds.[1] The 4-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, making 4-chloro-7-azaindole a highly sought-after intermediate.[4]
Core Molecular Profile of 4-Chloro-7-azaindole
Chemical Structure and IUPAC Nomenclature
The definitive chemical identity of this compound is crucial for accurate documentation and research.
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Common Name: 4-Chloro-7-azaindole
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IUPAC Name: 4-Chloro-1H-pyrrolo[2,3-b]pyridine[5]
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Chemical Structure:

Physicochemical Properties
The fundamental properties of 4-chloro-7-azaindole are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 55052-28-3 | [6][7] |
| Molecular Formula | C₇H₅ClN₂ | [6][7][8] |
| Molecular Weight | 152.58 g/mol | [5][6][7] |
| Appearance | White to brown solid/powder | [8] |
| Melting Point | 174-181 °C | [8][9] |
| Solubility | Slightly soluble in water | [8][10] |
| SMILES | ClC1=C2C(NC=C2)=NC=C1 | [6] |
| InChI Key | HNTZVGMWXCFCTA-UHFFFAOYSA-N | [11] |
Synthesis and Mechanistic Considerations
Strategic Approach: N-Oxidation and Regioselective Chlorination
The synthesis of 4-chloro-7-azaindole from the parent 7-azaindole is a well-established, multi-step process that can be reliably scaled.[12] The core strategy involves two key transformations:
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N-Oxidation: The pyridine nitrogen of the 7-azaindole ring is not sufficiently nucleophilic for direct electrophilic substitution. Therefore, the first step is an N-oxidation reaction, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10][12][13] This oxidation activates the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent step.
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Regioselective Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or mesyl chloride (MsCl).[10][12] The reaction proceeds via a rearrangement that regioselectively installs the chlorine atom at the C4 position, driven by the electronic properties of the N-oxide intermediate. This method is highly effective and has been demonstrated to produce the target compound in high yield.[10][12]
Detailed Experimental Protocol for Synthesis
This protocol is a representative method based on established literature procedures.[10][12] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed via spectroscopic analysis.
Materials:
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7-Azaindole (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA) (~1.5 eq)
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Phosphorus oxychloride (POCl₃) (~4.0 eq) or Mesyl Chloride (MsCl) in DMF[12]
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Solvents: Dimethoxyethane (DME) and Heptane, or Ethyl Acetate (EtOAc)[10][12]
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Aqueous Sodium Hydroxide (NaOH) or Potassium Phosphate (K₃PO₄) solution for workup
Step-by-Step Procedure:
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N-Oxide Formation:
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Dissolve 7-azaindole (1.0 eq) in a suitable solvent system such as dimethoxyethane and heptane.[10]
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Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
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Stir the reaction mixture for several hours until TLC analysis indicates complete consumption of the starting material.
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Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.
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-
Chlorination:
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Workup and Isolation:
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After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water.
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Adjust the pH of the aqueous solution to ~10 using a 6N NaOH solution to precipitate the product.[10]
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Collect the resulting solid by vacuum filtration.
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Wash the filter cake with cold water and dry under vacuum to yield 4-chloro-7-azaindole as a solid. A yield of approximately 85% can be expected with this method.[10][14]
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Synthesis Workflow Diagram
Caption: Synthetic route to 4-chloro-7-azaindole.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized 4-chloro-7-azaindole is paramount. A combination of spectroscopic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation.[11][15] The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, with chemical shifts and coupling constants confirming the substitution pattern. The ¹³C NMR spectrum provides information on the carbon framework.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6] High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula by providing a highly accurate mass measurement.[16]
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretch of the pyrrole ring, which is often observed as a broad band due to hydrogen bonding.[3][17]
| Analysis Method | Purpose and Expected Observations |
| ¹H NMR | Confirms proton environment. Expect distinct aromatic signals for H2, H3, H5, and H6 protons, plus a broad singlet for the N1-H.[4][11] |
| ¹³C NMR | Confirms the carbon skeleton. Expect 7 distinct signals corresponding to the carbons in the bicyclic system. |
| Mass Spec (MS) | Verifies molecular weight (152.58 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[6] |
| Purity (HPLC) | Quantifies the purity of the final compound, which is typically ≥97%. |
Applications in Drug Discovery and Materials Science
4-Chloro-7-azaindole is not an end product but a critical starting material for more complex molecular architectures.
A Privileged Building Block for Kinase Inhibitors
The primary application of 4-chloro-7-azaindole is in the synthesis of protein kinase inhibitors for oncology and other therapeutic areas.[2] The 7-azaindole core acts as a hinge-binding motif in many inhibitors, while the 4-chloro position provides a reactive site for introducing other fragments of the molecule, often via Suzuki or Buchwald-Hartwig cross-coupling reactions.[4][18]
Broader Research Applications
Beyond kinase inhibitors, 4-chloro-7-azaindole is utilized in:
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Pharmaceutical Development: As an intermediate for drugs targeting neurological disorders and viral diseases.[16][19]
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Agrochemicals: Investigated for its potential in creating novel pesticides and herbicides.[19]
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Materials Science: Used in the development of organic semiconductors and fluorescent probes for biological imaging.[19]
Application Pathway Diagram
Caption: Role of 4-chloro-7-azaindole as a versatile intermediate.
Conclusion
4-Chloro-7-azaindole is a high-value chemical intermediate whose strategic importance is firmly established in the landscape of modern drug discovery and materials science. Its well-defined structure, reliable synthesis, and, most importantly, the chemical versatility afforded by the chloro substituent, ensure its continued and widespread use by researchers and scientists. Understanding the core principles of its synthesis and characterization is fundamental for any professional aiming to leverage this powerful scaffold in the development of next-generation technologies and therapeutics.
References
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Carl ROTH. (n.d.). 4-Chloro-7-azaindole, 100 g. Retrieved from [Link]
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Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
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MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]
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PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-Chloro-7-azaindole, 25 g. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 55052-28-3 | Product Name : 4-Chloro-7-azaindole. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]
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PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 55052-28-3 | Product Name : 4-Chloro-7-azaindole (BSC). Retrieved from [Link]
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